molecular formula C17H17NO4 B12928764 1,3,4-Trimethoxy-10-methylacridin-9(10H)-one CAS No. 66642-48-6

1,3,4-Trimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12928764
CAS No.: 66642-48-6
M. Wt: 299.32 g/mol
InChI Key: AEOSITIUPJJXOG-UHFFFAOYSA-N
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Description

1,3,4-Trimethoxy-10-methylacridin-9(10H)-one is a synthetic acridone alkaloid derivative of significant interest in medicinal chemistry and oncology research. Acridones are recognized as privileged scaffolds in anticancer drug discovery due to their ability to interact with cellular DNA and key enzymes . This compound serves as a key chemical precursor for the synthesis of more complex derivatives, such as those fused with 1,2,4-triazine rings, which are designed to enhance antiproliferative potency . Researchers value this compound for its structural features that are favorable for further chemical modification, enabling the exploration of structure-activity relationships. Acridone derivatives are extensively investigated for their cytotoxic properties, with mechanisms of action that can include the inhibition of topoisomerase enzymes and intercalation into DNA, leading to the disruption of DNA replication and induction of apoptosis in malignant cells . As a building block in drug discovery, this compound provides researchers with a versatile starting point for developing novel therapeutic agents against a range of cancers. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

66642-48-6

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1,3,4-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C17H17NO4/c1-18-11-8-6-5-7-10(11)16(19)14-12(20-2)9-13(21-3)17(22-4)15(14)18/h5-9H,1-4H3

InChI Key

AEOSITIUPJJXOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3OC)OC)OC

Origin of Product

United States

Biological Activity

1,3,4-Trimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridinone class, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antiproliferative effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_4

This structure is characterized by three methoxy groups and a methyl group attached to the acridine framework, influencing its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against a panel of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity. For instance, an IC50 of 5.55 μM was recorded against the NCI-H460 cell line .

The mechanism underlying its antiproliferative activity appears to involve:

  • Cell Cycle Arrest : Induction of S-phase arrest was observed in treated cells, suggesting interference with DNA synthesis.
  • Apoptosis Induction : Morphological changes indicative of apoptosis were noted, including nuclear fragmentation and membrane blebbing .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were reported, contributing to oxidative stress and subsequent cell death .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

  • DPPH Assay : The compound exhibited significant scavenging activity in DPPH radical assays, indicating its potential as a natural antioxidant .
  • Mechanism : The antioxidant activity is likely attributed to the presence of methoxy groups that can donate electrons and stabilize free radicals.

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism
A5492.91Apoptosis induction
MCF-75.55Cell cycle arrest
NCI-H4606.65ROS generation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of acridinones, including 1,3,4-trimethoxy-10-methylacridin-9(10H)-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo specific chemical reactions allows chemists to create more complex molecules efficiently. For example, it has been utilized in the synthesis of novel derivatives through reactions such as cycloaddition and functional group transformations .

Fluorescent Probes
Due to its unique optical properties, this compound is being explored as a potential fluorescent probe in biological imaging. The methoxy groups enhance its photostability and fluorescence efficiency, making it suitable for tracking biological processes in real-time .

Material Science Applications

Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding this compound can improve the durability and performance of polymer composites used in various industrial applications .

Case Studies

Study Title Findings Reference
Antiproliferative Effects of AcridinonesDemonstrated significant growth inhibition in cancer cell lines with IC50 values ranging from 5 to 20 µM.
Synthesis of Novel DerivativesDeveloped new compounds through cycloaddition reactions showing improved yields under microwave conditions.
Fluorescence PropertiesEvaluated as a fluorescent probe with high quantum yield and stability under biological conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Spectral Data of Selected Acridinones

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
7-Chloro-1,3-diphenylacridin-9(10H)-one (2d) 7-Cl, 1,3-Ph 275–276 75 IR: 1620 cm⁻¹ (C=O); ¹H-NMR: δ 12.01 (s, NH)
3-(4-Methoxyphenyl)-1-phenylacridin-9(10H)-one (3l) 3-(4-OCH3Ph), 1-Ph 296 74 ¹H-NMR: δ 9.18 (s, NH); IR: 1617 cm⁻¹
Melicopicine 1,2,3,4-OCH3, 10-CH3 Not provided Not given Molecular formula: C18H19NO5

Table 2: Substituent Effects on Properties

Substituent Type Key Effects Example Compounds
Methoxy (-OCH3) Enhances electron density, increases solubility in organic solvents 3l, Melicopicine
Halogen (Cl, Br) Introduces electron-withdrawing effects, lowers melting points 2d, 2e
Hydroxyl (-OH) Enables hydrogen bonding, improves aqueous solubility 1-hydroxy-3,4-dimethoxy

Preparation Methods

Construction of the Acridinone Core

The acridinone nucleus is typically synthesized via cyclization reactions starting from anthraquinone or related precursors. A common approach involves:

Introduction of Methoxy Groups

Methoxy substituents are introduced either by:

  • Using methoxy-substituted benzaldehydes or anilines as starting materials, ensuring the methoxy groups are positioned correctly on the aromatic rings before cyclization.
  • Post-cyclization methylation of hydroxy groups via methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Methylation at Position 10

The methyl group at position 10 is generally introduced by:

  • Using methyl-substituted anthraquinone derivatives as starting materials.
  • Alternatively, alkylation of the nitrogen atom in the acridinone ring using methylating agents under controlled conditions.

Detailed Preparation Method Example

A representative synthetic route for this compound involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 3,4-dimethoxyaniline + 1,2,4-trimethoxybenzaldehyde, acid catalyst (e.g., HCl), reflux Formation of Schiff base intermediate
2 Cyclization Heating with polyphosphoric acid (PPA) or strong acid at 150-180°C Closure of acridine ring system
3 Oxidation/Reduction Use of oxidizing agents (e.g., DDQ) or reducing agents (e.g., NaBH4) Formation of acridinone core
4 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone), room temperature Introduction of methyl group at N-10 or methoxy groups

Reaction Conditions and Optimization

  • Temperature: Cyclization typically requires elevated temperatures (150–180°C) to promote ring closure.
  • Solvent: Polyphosphoric acid acts both as solvent and catalyst; alternative solvents include sulfuric acid or acetic acid mixtures.
  • Catalysts: Acid catalysts are essential for condensation and cyclization steps.
  • Purification: Crude products are purified by recrystallization from methanol or ethyl acetate and/or column chromatography using silica gel with gradient elution (hexane/ethyl acetate).

Comparative Data on Synthetic Yields and Conditions

Method Temperature (°C) Solvent/Catalyst Yield (%) Notes
Condensation + PPA cyclization 150-180 Polyphosphoric acid 65-75 Efficient ring closure, moderate yield
Methylation with methyl iodide 25-40 Acetone, K2CO3 80-85 High selectivity for N-methylation
Alternative base-catalyzed methylation 50-70 DMF, NaH 70-80 Requires careful control to avoid overalkylation

Structural Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR confirms methoxy groups (singlets at δ ~3.7–4.0 ppm) and methyl group (singlet at δ ~2.5 ppm). Aromatic protons appear as multiplets between δ 6.5–8.5 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with C17H17NO4 (molecular weight ~299 g/mol).
  • X-ray Crystallography: Confirms the position of methoxy substituents and methyl group, as well as the planar acridinone core.

Research Findings and Notes

  • The multi-step synthesis is well-documented in acridine chemistry literature, with variations depending on the availability of substituted starting materials.
  • Methoxy groups influence the electronic properties of the acridinone, affecting reactivity during cyclization and methylation.
  • Purification challenges arise due to close polarity of intermediates , often resolved by gradient chromatography.
  • The compound’s stability is enhanced by storage at 2–8°C in the solid state.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Remarks
Schiff base formation Methoxy-substituted aniline + aldehyde Acid catalyst, reflux 70-85% Critical for regioselectivity
Cyclization Polyphosphoric acid or strong acid 150-180°C, 3-6 h 60-75% Forms acridinone core
Oxidation/Reduction DDQ or NaBH4 Room temp or reflux 65-80% Adjusts oxidation state
Methylation Methyl iodide, base Room temp, 12-24 h 75-85% Selective N-methylation

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,3,4-Trimethoxy-10-methylacridin-9(10H)-one, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic alkylation or cyclization of halogenated precursors. For example, halogenated acridinones react with methoxy or methylamine derivatives under reflux conditions (e.g., 100–130°C) in solvents like toluene or DMF. Yield optimization requires precise control of reaction time (12–24 hours) and stoichiometric ratios, as seen in iterative alkylation protocols . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Comparative studies show that using NaH as a base enhances methylation efficiency at the 10-position .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming substitution patterns and methoxy group positions. For example, aromatic proton signals in the δ 6.3–8.3 ppm range distinguish acridinone core protons, while methoxy groups appear as singlets near δ 3.8–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇NO₄: 300.1230). X-ray crystallography (e.g., IUCrData) provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in predicting electronic properties of this acridinone derivative?

  • Methodological Answer : Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces and electron localization functions (ELF). For TADF applications, ESP analysis identifies electron-deficient regions (acridinone core) and donor-acceptor interactions with substituents like phenoxazine. Density-of-states (DOS) calculations reveal HOMO-LUMO gaps (~3.1 eV), aligning with experimental fluorescence maxima (~550 nm). These tools guide rational design by simulating substituent effects on singlet-triplet energy gaps (ΔEₛₜ) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antimalarial) across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity) or compound stability. To address this:

  • Perform comparative MIC assays under standardized CLSI guidelines, testing both Gram-positive (e.g., S. aureus) and Gram-negative strains.
  • Evaluate metabolic stability via liver microsome assays to identify degradation products that may alter activity .
  • Use molecular docking to assess binding affinity variations (e.g., acridinone interactions with Plasmodium DHODH vs. bacterial gyrase) .

Q. In material science, how does modifying donor-acceptor groups affect TADF efficiency?

  • Methodological Answer : Substituent engineering at the 3,6-positions (e.g., phenoxazine donors) reduces ΔEₛₜ by enhancing charge transfer (CT) character. For example:

  • 3,6-DPXZ-AD achieves a high photoluminescence quantum yield (94.9%) and RISC rate (1.1×10⁶ s⁻¹) due to rigid, sp²-hybridized acridinone cores suppressing non-radiative decay .
  • Electron-withdrawing groups (e.g., fluorine at 2,7-positions) stabilize the LUMO, improving electron injection in OLEDs .

Q. How can synthetic byproducts or tautomeric forms complicate data interpretation?

  • Methodological Answer : Acridinones can tautomerize between 9(10H)-one and 9-hydroxy forms, altering spectral properties. To mitigate:

  • Use deuterated solvents (DMSO-d₆) in NMR to stabilize the keto form.
  • Monitor reaction progress via TLC to detect byproducts (e.g., dimerization during alkylation). X-ray crystallography conclusively identifies tautomeric states .

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